tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an amino group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate typically involves the protection of the amino group on the phenyl ring using a tert-butyl carbamate group. The process generally includes the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Piperazine Moiety: The protected amino phenyl compound is then reacted with piperazine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and piperazine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is a carbamate compound with significant potential in medicinal chemistry. Its molecular formula is C16H25N3O2, and it has a molecular weight of 291.39 g/mol. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperazine moiety attached to a phenyl ring, which contributes to its diverse biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-4-(piperazin-1-yl)phenyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran. The reaction is conducted under inert conditions to prevent oxidation, followed by purification through recrystallization or column chromatography.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, making it a candidate for therapeutic applications in diseases associated with enzyme dysfunctions. The mechanism typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways.
Interaction with ATP-Binding Cassette Transporters
The compound has been explored as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and metabolism. These transporters are implicated in the pharmacokinetics of various drugs, and compounds that can modulate their activity may enhance drug efficacy and reduce resistance mechanisms in cancer therapies .
Case Studies and Research Findings
- Pharmacological Evaluation : In vitro studies have shown that compounds structurally related to this compound exhibit varying degrees of enzyme inhibition, which correlates with their structural features. For example, modifications that introduce electron-withdrawing groups have been linked to increased potency against specific enzymatic targets .
- Binding Affinity Studies : Binding affinity assays suggest that the piperazine moiety enhances interaction with target enzymes compared to non-piperazine analogs. This suggests that structural features significantly impact biological activity and therapeutic potential.
- Therapeutic Applications : The compound's ability to selectively bind to certain enzymes positions it as a candidate for drug development aimed at conditions involving dysregulated enzymatic activity, including neurodegenerative diseases and certain cancers .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate | Variation in piperazine position | Potentially different enzyme inhibition profile |
tert-butyl N-(piperidin-4-yl)carbamate | Substitutes piperazine with piperidine | May exhibit distinct pharmacological properties |
tert-butyl N-(4-methylpiperazin-1-yl)carbamate | Methyl substitution on piperazine | Altered steric and electronic properties affecting activity |
Properties
Molecular Formula |
C15H24N4O2 |
---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4-piperazin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-4-5-13(12(16)10-11)19-8-6-17-7-9-19/h4-5,10,17H,6-9,16H2,1-3H3,(H,18,20) |
InChI Key |
ONWZDIGUYBDLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCNCC2)N |
Origin of Product |
United States |
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